molecular formula C24H26N4O4 B4072842 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline

5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline

Cat. No. B4072842
M. Wt: 434.5 g/mol
InChI Key: OKWBWYSEARIUCU-UHFFFAOYSA-N
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Description

The compound 5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EBFN and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of EBFN involves the inhibition of certain enzymes that are essential for the growth and proliferation of cancer cells. This inhibition leads to the suppression of tumor growth and can potentially lead to the development of new cancer treatments.
Biochemical and Physiological Effects:
EBFN has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, EBFN has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EBFN in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for researchers studying cancer and looking for new treatments. However, EBFN also has limitations, including its complex synthesis process and potential toxicity.

Future Directions

There are several future directions for the study of EBFN. One potential direction is the development of new cancer treatments based on the compound. Additionally, EBFN could be studied for its potential applications in other fields, such as neuroscience and immunology.
Conclusion:
In conclusion, EBFN is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its ability to inhibit the growth of cancer cells and has shown promising results in several studies. While EBFN has limitations, its potential applications make it a valuable tool for researchers looking to develop new treatments and advance scientific knowledge.

Scientific Research Applications

EBFN has been extensively studied for its potential applications in various fields. One of the most significant applications of EBFN is in the field of cancer research. EBFN has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments.

properties

IUPAC Name

(4-ethylphenyl)-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-2-18-5-7-19(8-6-18)24(29)27-13-11-26(12-14-27)20-9-10-23(28(30)31)22(16-20)25-17-21-4-3-15-32-21/h3-10,15-16,25H,2,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWBWYSEARIUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
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5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
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5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
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5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
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5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline
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5-[4-(4-ethylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline

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